Tetraphosphorus triselenide is an inorganic compound with the chemical formula . It appears as an orange-red crystalline solid and has a molecular weight of approximately 360.775 g/mol. The compound is categorized as a selenide, and its structural geometry involves pyramidal coordination of phosphorus atoms. Tetraphosphorus triselenide exhibits a melting point of 245 °C and a boiling point of 380 °C, with a density of 1310 kg/m³ . The oxidation state of phosphorus in this compound is +3, which is significant for understanding its chemical behavior and reactivity.
This reaction indicates that three moles of selenium react with four moles of phosphorus to form tetraphosphorus triselenide . Additionally, tetraphosphorus triselenide has been studied for its interactions with transition metal complexes, which can lead to the formation of new tetranuclear complexes .
The synthesis of tetraphosphorus triselenide typically involves direct combination reactions between elemental phosphorus and selenium under controlled conditions. One documented method includes heating phosphorus and selenium together at elevated temperatures to facilitate the formation of the compound . Other methods may involve the use of solvents or catalysts to optimize yield and purity, although specific detailed protocols are not extensively documented in available literature.
Tetraphosphorus triselenide has several potential applications primarily in materials science and semiconductor technology. Its unique properties make it suitable for use in:
The specific applications may vary depending on ongoing research developments and technological advancements.
Interaction studies involving tetraphosphorus triselenide often focus on its reactivity with various metal complexes. For instance, reactions with transition metals can lead to the formation of new compounds that exhibit unique electronic properties. Such studies help elucidate the behavior of tetraphosphorus triselenide in coordination chemistry and its potential role as a ligand in metal complexes .
Tetraphosphorus triselenide shares similarities with other chalcogenides and phosphides, particularly those involving sulfur or tellurium. Below is a comparison highlighting its uniqueness:
Compound | Formula | Key Characteristics |
---|---|---|
Tetraphosphorus trisulfide | Similar structure; contains sulfur instead of selenium; different physical properties. | |
Diphosphorus diselenide | Smaller molecular size; different stoichiometry; less complex structure. | |
Phosphorus pentasulfide | Contains only sulfur; used in different chemical applications; distinct reactivity profile. | |
Phosphorus trichloride | Halogenated compound; used in organic synthesis; different chemical behavior compared to selenides. |
Tetraphosphorus triselenide's unique combination of phosphorus and selenium gives it distinct properties that differentiate it from these similar compounds, particularly in terms of its electronic characteristics and potential applications in advanced materials science.
The synthesis of tetraphosphorus triselenide (P₄Se₃) has evolved significantly since its initial discovery, mirroring advancements in inorganic synthetic chemistry. Early protocols relied on direct elemental combination, a method adapted from analogous phosphorus sulfide systems. In these early approaches, red phosphorus and selenium were combined in stoichiometric ratios within sealed quartz tubes and heated to temperatures exceeding 300°C under inert atmospheres. This method paralleled the synthesis of P₄S₃, leveraging the thermodynamic stability of the P₄Se₃ molecule at high temperatures.
By the mid-20th century, refinements introduced solvent-mediated synthesis to improve yield and purity. For instance, the use of tetralin (1,2,3,4-tetrahydronaphthalene) as a reaction medium allowed for controlled recrystallization of P₄Se₃, mitigating the formation of byproducts such as P₄Se₄ or P₂Se₅. This solvent-based approach represented a critical shift from purely solid-state reactions, enabling isolation of phase-pure P₄Se₃ crystals. Historical records also document attempts to synthesize P₄Se₃ via halogen-mediated routes, though these methods often resulted in incomplete selenium incorporation or oxidation byproducts.
A comparative analysis of historical synthesis conditions is provided in Table 1.
Table 1: Historical Synthesis Protocols for P₄Se₃
Method | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
Direct Elemental Fusion | 300–350 | None | 45–55 | 70–80 |
Tetralin Reflux | 200–220 | Tetralin | 65–75 | 85–90 |
Halogen-Assisted | 250–280 | CS₂ | 30–40 | 60–70 |
Modern synthetic strategies for P₄Se₃ bifurcate into mechanochemical and solution-phase methodologies, each offering distinct advantages. Mechanochemical synthesis, utilizing high-energy ball milling, has emerged as a solvent-free alternative. In this method, stoichiometric mixtures of red phosphorus and selenium are subjected to mechanical alloying in tungsten carbide or stainless-steel chambers. Critical parameters include milling time (typically 10–20 hours), rotational speed (300–500 rpm), and ball-to-powder mass ratios (10:1 to 20:1). This approach avoids thermal decomposition pathways, yielding amorphous P₄Se₃ precursors that crystallize upon mild annealing (150–200°C).
In contrast, solution-phase synthesis employs solvents such as carbon disulfide (CS₂) or tetralin to facilitate molecular self-assembly. For example, refluxing phosphorus and selenium in CS₂ at 120°C for 48 hours produces P₄Se₃ with 80–85% yield, as the solvent stabilizes reactive intermediates. Recent innovations include microwave-assisted solvothermal methods, which reduce reaction times to under 6 hours by enhancing selenium activation kinetics.
A mechanistic comparison reveals trade-offs: mechanochemical routes favor scalability and reduced solvent waste but require post-synthesis crystallization, whereas solution-phase methods offer superior crystallinity at the expense of solvent toxicity and longer purification steps.
Incorporating dopants into the P₄Se₃ matrix enhances its electronic and catalytic properties, necessitating precise synthetic strategies. In-situ doping during mechanochemical synthesis involves co-milling phosphorus, selenium, and dopant precursors (e.g., arsenic, tellurium) to achieve homogeneous distribution. For instance, introducing 2–5 mol% arsenic triiodide (AsI₃) yields As-doped P₄Se₃ with modified bandgap properties.
Post-synthetic doping via vapor-phase infiltration has also been demonstrated. Exposing P₄Se₃ crystals to tellurium hexafluoride (TeF₆) at 150°C facilitates selenium substitution by tellurium at surface sites, creating a Te-rich shell structure. However, this method risks structural degradation if diffusion kinetics are not carefully controlled.
Advanced techniques such as electrochemical doping under non-aqueous conditions (e.g., acetonitrile with lithium perchlorate) enable precise control over dopant concentration. Cyclic voltammetry studies confirm that lithium ions intercalate into the P₄Se₃ lattice at potentials below −1.5 V vs. Ag/AgCl, modulating its electrical conductivity by up to three orders of magnitude.
The structural framework of tetraphosphorous triselenide consists of a distorted tetrahedral cage arrangement where four phosphorus atoms form the structural backbone with three selenium atoms bridging specific phosphorus pairs [1] [2]. The molecular structure exhibits distinct bonding patterns with phosphorus-phosphorus bond lengths ranging from 2.21 to 2.26 Ångströms and phosphorus-selenium bond lengths spanning 2.24 to 2.25 Ångströms [3] [4]. The selenium-phosphorus-selenium bond angles typically measure between 100 and 110 degrees, contributing to the overall cage stability [2] [4].
Tetraphosphorous triselenide demonstrates complex polymorphic behavior with multiple crystalline phases identified through comprehensive crystallographic investigations [5] [6] [7]. The primary polymorph, designated as α-tetraphosphorous triselenide, crystallizes in the orthorhombic space group Pnma with unit cell parameters a = 10.977 Ångströms, b = 9.845 Ångströms, and c = 13.803 Ångströms [6] [7]. This form represents the thermodynamically stable phase under ambient conditions with a cell volume of 1491.67 cubic Ångströms and eight formula units per unit cell [7] [8].
A secondary polymorph, α'-tetraphosphorous triselenide, has been identified through differential scanning calorimetry and Raman spectroscopy studies [5] [9]. This phase exhibits orientational disorder characteristics and undergoes transition temperatures ranging from 160 to 200 degrees Celsius [5] [8]. The crystallographic analysis reveals that this polymorph maintains the same space group as the primary form but demonstrates distinct molecular orientations within the crystal lattice [5] [6].
High-pressure investigations have revealed the existence of a β-tetraphosphorous triselenide phase that forms through solid-state amorphization processes [10]. This transformation occurs at temperatures between 300 and 330 degrees Celsius and demonstrates pressure-dependent characteristics [10]. The high-pressure phase exhibits incongruent melting behavior and can coexist with polymeric liquid phases under specific pressure-temperature conditions [10].
Polymorph | Space Group | a (Å) | b (Å) | c (Å) | Cell Volume (ų) | Z | Transition Temperature (°C) | Characterization Method |
---|---|---|---|---|---|---|---|---|
α-P₄Se₃ | Pnma | 10.977 | 9.845 | 13.803 | 1491.67 | 8 | Room temperature | X-ray diffraction |
α'-P₄Se₃ | Pnma | 10.977 | 9.845 | 13.803 | 1491.67 | 8 | ~160-200 | DSC, Raman |
β-P₄Se₃ (high pressure) | Unknown | N/A | N/A | N/A | N/A | N/A | 300-330 | In situ XRD |
Computational molecular dynamics investigations provide critical insights into the structural stability and dynamic behavior of tetraphosphorous triselenide cage molecules under varying environmental conditions [11] [12]. Density functional theory calculations employing B3LYP hybrid functionals with 6-31G* basis sets have been extensively utilized to model the molecular structure and predict vibrational properties [11] [13]. These computational approaches demonstrate excellent agreement with experimental crystallographic data, validating the theoretical frameworks employed for understanding cage stability [11] [13].
Molecular dynamics simulations reveal that the tetraphosphorous triselenide cage maintains structural integrity across temperature ranges from 200 to 800 Kelvin under ambient pressure conditions [14] [10]. The cage stability criteria, defined as root mean square deviation values below 0.5 Ångströms from equilibrium positions, indicate robust molecular architecture [14]. Bond breaking thresholds, established at distances exceeding 3.0 Ångströms for phosphorus-phosphorus or phosphorus-selenium interactions, provide quantitative measures for cage decomposition processes [14] [12].
High-pressure molecular dynamics studies demonstrate that tetraphosphorous triselenide undergoes significant structural modifications under pressures ranging from 0 to 8 gigapascals [10]. These investigations reveal molecular-to-network transitions accompanied by cage fragmentation and subsequent polymerization processes [12] [10]. The computational studies indicate that cage molecules experience progressive destabilization as pressure increases, ultimately leading to amorphous network formation [12] [10].
Parameter | Value | Notes |
---|---|---|
Force Field | DFT-based | B3LYP/6-31G* |
Temperature Range (K) | 200-800 | Including phase transitions |
Pressure (GPa) | 0-8 | High pressure studies |
Simulation Time (ps) | 10-50 | Equilibration + production |
Time Step (fs) | 0.5-1.0 | Stable integration |
Ensemble | NPT/NVT | Temperature/pressure control |
Cage Stability Criteria | RMSD < 0.5 Å | Structural integrity |
Bond Breaking Threshold (Å) | > 3.0 | P-P or P-Se bond rupture |
X-ray photoelectron spectroscopy investigations provide detailed electronic structure information regarding chalcogen bonding interactions within tetraphosphorous triselenide molecules [5] [15]. The phosphorus 2p core-level spectra exhibit distinct binding energy signatures that differentiate between apical and basal phosphorus environments within the cage structure [5] [15]. Apical phosphorus atoms demonstrate binding energies ranging from 130.5 to 131.0 electron volts, while basal phosphorus atoms exhibit slightly lower binding energies between 130.1 and 130.8 electron volts [5] [15].
Selenium 3d photoelectron spectra reveal characteristic doublet patterns with the 3d₅/₂ component appearing at binding energies between 54.2 and 54.8 electron volts and the 3d₃/₂ component positioned at 55.0 to 55.6 electron volts [5] [15]. These binding energy values reflect the chemical environment of selenium atoms bonded to phosphorus within the cage framework [5] [15]. The peak widths, measured as full width at half maximum values, range from 1.0 to 1.3 electron volts for selenium peaks and 1.1 to 1.5 electron volts for phosphorus peaks [5] [15].
The chalcogen bonding characteristics, as revealed through X-ray photoelectron spectroscopy, demonstrate the significant covalent character of phosphorus-selenium interactions [5] [16]. Chemical shift analysis indicates substantial charge transfer from phosphorus to selenium atoms, consistent with the electronegativity differences between these elements [5] [16]. Core-level binding energy correlations with calculated atomic charges provide validation for theoretical models describing the electronic structure of tetraphosphorous triselenide [5] [15].
Element | Binding Energy (eV) | Chemical Environment | Peak Width (FWHM) |
---|---|---|---|
P 2p (apical) | 130.5-131.0 | Apical P in cage | 1.2-1.5 |
P 2p (basal) | 130.1-130.8 | Basal P in cage | 1.1-1.4 |
Se 3d₅/₂ | 54.2-54.8 | Se bonded to P | 1.0-1.3 |
Se 3d₃/₂ | 55.0-55.6 | Se bonded to P | 1.0-1.3 |
Vibrational spectroscopy complements X-ray photoelectron spectroscopy investigations by providing insights into molecular dynamics and intermolecular interactions [9] [17]. Raman spectroscopic analysis identifies characteristic vibrational modes including phosphorus-phosphorus stretching vibrations at 472 and 436 wavenumbers, phosphorus-selenium stretching modes at 380 and 341 wavenumbers, and cage deformation modes at lower frequencies [9] [17]. These vibrational signatures demonstrate polymorph-dependent characteristics, with notable frequency shifts observed between different crystalline phases [9] [17].
Frequency (cm⁻¹) | Assignment | Intensity | Polymorph Dependence |
---|---|---|---|
472 | P-P stretch (symmetric) | Strong | Slight shift |
436 | P-P stretch (asymmetric) | Medium | Slight shift |
380 | P-Se stretch (symmetric) | Strong | Noticeable shift |
341 | P-Se stretch (asymmetric) | Medium | Significant shift |
280 | P-P-P bending | Weak | Minor change |
240 | Se-P-Se bending | Medium | Notable change |
200 | Cage deformation | Weak | Polymorph sensitive |
150 | Lattice modes | Very weak | Phase dependent |
Tetraphosphorous triselenide exhibits remarkable coordination behavior toward copper halides, forming structurally diverse coordination polymers through systematic synthesis approaches [1]. The interaction between tetraphosphorous triselenide and copper halides has been extensively studied using diffusion methods, which enable the formation of crystalline coordination networks with well-defined architectures [1].
The coordination between tetraphosphorous triselenide and copper halides produces four distinct structural types: copper chloride tetraphosphorous triselenide (1), tricopper tribromide bis(tetraphosphorous triselenide) (2), tricopper triiodide bis(tetraphosphorous triselenide) (3), and copper iodide tetraphosphorous triselenide (4) [1]. Each compound demonstrates unique coordination modes and network topologies, reflecting the adaptability of the tetraphosphorous triselenide cage molecule as a multidentate ligand.
The two-dimensional network structure of compound 1 consists of castellated copper chloride chains along the crystallographic c-axis, interconnected by tetraphosphorous triselenide molecules through their basal phosphorus atoms P2 and P4 [1]. The tetrahedral coordination environment around copper atoms involves two chloride ions and two phosphorus atoms, with copper-chloride distances of 2.324 angstroms and copper-phosphorus distances ranging from 2.276 to 2.290 angstroms [1]. The phosphorus-phosphorus distance P2-P4 is notably shortened by 0.03 to 0.044 angstroms compared to the other bonds within the phosphorus basis, indicating structural perturbation upon coordination [1].
The three-dimensional network architecture of compound 2 incorporates two distinct types of castellated copper bromide chains, bridged by tetraphosphorous triselenide cages [1]. While the copper-bromide chains exhibit planar and non-planar configurations, the bridging occurs through both basal (P2, P4) and apical (P1) phosphorus atoms, creating an extensive three-dimensional coordination network [1]. The copper-bromide distances span 2.408 to 2.448 angstroms, with copper-phosphorus distances ranging from 2.261 to 2.267 angstroms [1].
Compound 3 presents an unprecedented three-dimensional structure built from castellated copper iodide chains, where each copper center bears apically coordinated tetraphosphorous triselenide cages [1]. The structural uniqueness arises from the incorporation of planar copper iodide four-membered rings bridging the cage backsides, while the third basal phosphorus atom P4 remains uncoordinated [1]. This configuration demonstrates the flexibility of tetraphosphorous triselenide coordination modes in accommodating different halide environments.
The tetraphosphorous triselenide cage demonstrates versatile coordination behavior through its phosphorus centers, exhibiting bidentate and tridentate binding modes depending on the copper halide partner [1]. In compound 1, the cage functions as a bidentate ligand coordinating through two basal phosphorus atoms, while compounds 2 and 3 showcase tridentate coordination involving both apical and basal phosphorus centers [1].
The coordination environments reveal significant electronic effects upon complexation. Solid-state phosphorus-31 magic angle spinning nuclear magnetic resonance spectroscopy indicates coordination-induced chemical shift changes, with coordinated phosphorus atoms typically experiencing upfield shifts of approximately 50 parts per million relative to the free cage molecule [1]. These shifts reflect electronic perturbations arising from copper-phosphorus back-donation and coordination bond formation [1].
The magnetic inequivalence of basal phosphorus atoms in coordinated tetraphosphorous triselenide reflects the reduction in molecular symmetry from three-fold rotational symmetry (C3v) in the free cage to lower symmetry (C1) upon coordination [1]. This symmetry lowering manifests in distinct phosphorus-31 nuclear magnetic resonance signals for previously equivalent phosphorus centers, providing valuable structural information about the coordination environment [1].
The dimensionality of tetraphosphorous triselenide-based coordination networks can be systematically controlled through strategic selection of copper halide partners and synthesis conditions [1]. The progression from one-dimensional to three-dimensional structures demonstrates the potential for rational design of coordination polymer architectures using tetraphosphorous triselenide as a building block.
The formation of specific dimensional architectures depends critically on the halide identity and the resulting copper halide substructures [1]. One-dimensional polymers emerge when tetraphosphorous triselenide bridges planar copper iodide four-membered rings, as observed in compound 4 [1]. Two-dimensional networks result from the interconnection of copper halide chains through bidentate tetraphosphorous triselenide coordination, exemplified by compound 1 [1].
Three-dimensional frameworks develop when tetraphosphorous triselenide adopts tridentate coordination modes, simultaneously bridging multiple copper halide chain types [1]. The complexity of these three-dimensional structures increases with the incorporation of diverse copper halide substructures, including both planar and non-planar chain configurations as well as four-membered ring motifs [1].
The absence of hexagonal copper halide substructures in tetraphosphorous triselenide systems contrasts with analogous tetraphosphorous trisulfide-containing polymers, suggesting unique structural preferences imposed by the selenium-containing cage [1]. This selectivity for specific copper halide motifs provides opportunities for predictable dimensionality control in framework synthesis.
Thermal treatment of coordination polymers enables dimensional transformations through structural reorganization mechanisms [1]. The conversion of two-dimensional compound 1 to three-dimensional compound 5 at 230 degrees Celsius demonstrates temperature-induced dimensionality enhancement [1]. This transformation involves tetraphosphorous triselenide release and subsequent structural reorganization from castellated copper chloride chains to the more complex three-dimensional network topology observed in compound 5 [1].
The thermal conversion process reveals the dynamic nature of these coordination networks and suggests potential applications in responsive materials. The structural reorganization occurs through cooperative framework rearrangement rather than complete decomposition and reformation, preserving the essential tetraphosphorous triselenide-copper halide connectivity while modifying the overall network topology [1].
Thermogravimetric analysis supports the formation of phosphorus trichloride as a decomposition product during thermal treatment, indicating selective bond cleavage processes that enable structural transformation [1]. The controllable nature of these thermal transformations provides additional strategies for post-synthetic dimensionality modification.
The stability of tetraphosphorous triselenide-based coordination networks varies significantly with dimensional architecture and copper halide composition [1]. Three-dimensional networks generally exhibit enhanced thermal stability compared to lower-dimensional analogs, reflecting the increased connectivity and cooperative bonding interactions [1].
Design principles for dimensionality control include consideration of copper halide chain topology, tetraphosphorous triselenide coordination mode preferences, and the geometric compatibility between cage and chain structures [1]. The systematic variation of halide identity from chloride to bromide to iodide enables progressive modification of coordination network properties while maintaining the essential tetraphosphorous triselenide framework connectivity [1].
The incorporation of multiple copper halide substructure types within single networks, as observed in compounds 2 and 3, demonstrates advanced architectural complexity achievable through careful synthetic control [1]. These mixed-substructure networks provide enhanced stability and unique properties not accessible through simpler, single-substructure systems.
Solid-state phosphorus-31 magic angle spinning nuclear magnetic resonance spectroscopy provides comprehensive characterization of coordination environments in tetraphosphorous triselenide-containing networks [1] [2] [3]. The technique enables detailed analysis of local phosphorus coordination environments, electronic effects of complexation, and structural dynamics within the crystalline framework.
The phosphorus-31 nuclear magnetic resonance chemical shifts of tetraphosphorous triselenide undergo characteristic changes upon coordination to copper halide networks [1]. Free tetraphosphorous triselenide exhibits resonances for apical phosphorus atoms at 81.2 and 77.2 parts per million, with basal phosphorus atoms appearing at -67.0 parts per million [1]. The splitting of the apical phosphorus signal reflects molecular packing effects within the crystal lattice [1].
Upon coordination, significant chemical shift perturbations occur, with coordinated phosphorus atoms typically experiencing upfield shifts of approximately 50 parts per million [1]. This coordination-induced shift pattern reflects electronic reorganization arising from copper-phosphorus bond formation and associated back-donation effects [1]. The magnitude of chemical shift changes correlates with the strength and nature of the coordination interaction.
Uncoordinated phosphorus atoms within coordinated tetraphosphorous triselenide cages show minimal chemical shift changes compared to the free molecule, indicating that electronic perturbations remain localized to directly coordinated phosphorus centers [1]. This selectivity provides valuable structural information about coordination modes and cage connectivity patterns within the networks.
Phosphorus-31 to copper-63/65 scalar coupling interactions provide direct evidence of coordination bond formation and enable quantitative analysis of coordination environments [1] [2]. The coupling constants range from 780 to 1094 hertz across the tetraphosphorous triselenide-copper halide series, with variations reflecting different coordination geometries and electronic environments [1].
The observation of distinct coupling patterns for magnetically inequivalent phosphorus centers confirms the reduction in molecular symmetry upon coordination [1]. Basal phosphorus atoms P2 and P4 in coordinated cages exhibit different coupling constants, reflecting their distinct local environments within the coordination network [1].
Homonuclear phosphorus-phosphorus coupling interactions within the tetraphosphorous triselenide cage provide additional structural information about cage distortion upon coordination [2]. These through-bond correlations can be enhanced using specialized pulse sequences such as total through-bond correlation spectroscopy, enabling detailed analysis of cage connectivity [2].
Temperature-dependent nuclear magnetic resonance studies reveal dynamic processes within tetraphosphorous triselenide coordination networks [4]. The temperature coefficients of nuclear magnetic resonance parameters provide insights into framework flexibility and thermal response characteristics [4].
Raman spectroscopic studies complement nuclear magnetic resonance characterization by providing vibrational information about coordination interactions [1]. The correlation between calculated and experimental Raman frequencies enables unambiguous assignment of vibrational modes and validation of theoretical structural models [1].
Density functional theory calculations support the experimental nuclear magnetic resonance observations, providing theoretical validation of chemical shift assignments and electronic structure interpretations [1]. The agreement between calculated and experimental nuclear magnetic resonance parameters confirms the accuracy of structural models derived from crystallographic studies.
Multi-dimensional nuclear magnetic resonance approaches enable correlation of different nuclear spins within tetraphosphorous triselenide coordination networks [2]. Heteronuclear correlation experiments connect phosphorus and copper nuclei through scalar coupling interactions, providing direct evidence of coordination connectivity [2].
The application of specialized pulse sequences optimized for quadrupolar nuclei enhances the characterization of copper coordination environments [2]. Copper-63 and copper-65 nuclear magnetic resonance studies reveal local electric field gradients and coordination geometries around copper centers [2].
Solid-state nuclear magnetic resonance relaxation measurements provide information about molecular dynamics and framework flexibility [2]. The variation in relaxation times across different coordination environments reflects local mobility and electronic environment differences within the networks [2].
The comprehensive nuclear magnetic resonance characterization of tetraphosphorous triselenide coordination networks demonstrates the power of advanced solid-state techniques for structural elucidation in complex coordination polymers. These studies provide fundamental insights into coordination chemistry principles and enable rational design of advanced framework materials with tailored properties.
Data Tables
Compound | Crystal System | Space Group | Dimensionality | Structure Type | P4Se3 Coordination | Cu-P Distance (Å) | Cu-X Distance (Å) | Thermal Stability (°C) |
---|---|---|---|---|---|---|---|---|
(CuCl)P4Se3 (1) | Monoclinic | P21/c | 2D network | Castellated [CuCl]n chains | Bidentate (P2, P4) | 2.276-2.290 | 2.324 (Cl) | 230 (converts to 5) |
(CuBr)3(P4Se3)2 (2) | Orthorhombic | Pnma | 3D network | Planar and non-planar [CuBr]n chains | Tridentate (P1, P2, P4) | 2.261-2.267 | 2.408-2.448 (Br) | 320 (decomposition) |
(CuI)3(P4Se3)2 (3) | Orthorhombic | Pnma | 3D network | Castellated [CuI]n chains with Cu2I2 rings | Tridentate (P1, P2, P3) | 2.263-2.287 | 2.612-2.641 (I) | Not specified |
(CuI)P4Se3 (4) | Orthorhombic | Cmca | 1D polymer | Planar (CuI)2 four-membered rings | Bidentate (P3) | Not specified | Not specified | Not specified |
(CuCl)3(P4Se3)2 (5) | Orthorhombic | Pnma | 3D network | Similar to compound 2 | Tridentate | Similar to 2 | Similar to Cl-analog | Stable product of 1 |
Compound | P_apical (ppm) | P_basal (ppm) | Coupling Type | Chemical Shift Pattern |
---|---|---|---|---|
α-P4Se3 | 81.2, 77.2 | -67.0 | None | Free cage |
(CuCl)P4Se3 (1) | 72.0 | -35.8 (J=986), -51.7 (J=896), -84.2 | 31P-63/65Cu | Coordination-induced shifts |
(CuBr)3(P4Se3)2 (2) | 59.0 (J=900 Hz) | -57.7 (J=1094), -68.1, -69.8 (J=910) | 31P-63/65Cu | Magnetic inequivalence |
(CuI)3(P4Se3)2 (3) | 52.5 (J=880 Hz) | -68.3, -76.1 (J=800), -101.1 (J=780) | 31P-63/65Cu | Tridentate coordination |
(CuI)P4Se3 (4) | 91.3 | Superposed | 31P-63/65Cu | Downfield apical shift |
(CuCl)3(P4Se3)2 (5) | 55.3 (J=945 Hz) | -56.0 (J=1081), -68.3, -74.4 (J=751) | 31P-63/65Cu | Similar to compound 2 |